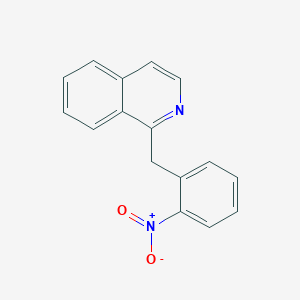

1-(2-Nitrobenzyl)isoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

17750-45-7 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

1-[(2-nitrophenyl)methyl]isoquinoline |

InChI |

InChI=1S/C16H12N2O2/c19-18(20)16-8-4-2-6-13(16)11-15-14-7-3-1-5-12(14)9-10-17-15/h1-10H,11H2 |

InChI Key |

WQDCBLGNFQKWGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CC3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 1 2 Nitrobenzyl Isoquinoline

Photochemical Reactivity of the 2-Nitrobenzyl Moiety

The 2-nitrobenzyl group is the photoactive center of the molecule. Its reactivity is a cornerstone of "caged" compound chemistry, where light is used to release a protected molecule with high spatial and temporal control. researchgate.netwiley-vch.de The process begins with the absorption of a photon by the nitroaromatic system, which sets in motion an intramolecular reaction cascade. researchgate.net

Upon photoexcitation, the primary photochemical event for 2-nitrobenzyl compounds is an intramolecular hydrogen atom transfer. acs.org This process leads to the formation of a transient species known as an aci-nitro intermediate. acs.orgrsc.org This phototautomerization is a rapid 1,5-hydrogen shift from the benzylic carbon (the carbon connecting the isoquinoline (B145761) and nitrophenyl rings) to one of the oxygen atoms of the nitro group. rsc.org The resulting aci-nitro intermediate is a distinct species with a strong absorption band typically around 400 nm. nih.govacs.org The formation of this intermediate is a key step, as its subsequent decay pathways dictate the final photoproducts. nih.govrsc.org Studies on various 2-nitrobenzyl compounds have shown that these aci-nitro tautomers are the primary, detectable photoproducts. acs.orgpsu.edu

The foundational step of the photoreaction is the intramolecular hydrogen abstraction by the excited nitro group. researchgate.netacs.org When 1-(2-nitrobenzyl)isoquinoline absorbs a photon, the nitro group is promoted to an excited state, often a triplet state. researchgate.net In this excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the adjacent benzylic position. researchgate.net This process is a Norrish Type II-like reaction. researchgate.net

The efficiency of this hydrogen abstraction is dependent on several factors, including the distance and geometric orientation between the nitro group and the benzylic hydrogens. psu.edu The abstraction results in the formation of a resonance-stabilized benzylic radical and a nitronic acid moiety, which rapidly rearranges to the aci-nitro intermediate. researchgate.net Isotope labeling studies on other o-nitrobenzyl derivatives have demonstrated a significant kinetic isotope effect, confirming that the cleavage of this C-H bond is a rate-determining step in the photochemical process. researchgate.netnih.gov

Under certain photochemical or thermochemical conditions, nitroarenes can undergo deoxygenation to form highly reactive nitrene intermediates. wikipedia.orgresearcher.life A nitrene is a neutral, monovalent nitrogen species with a sextet of electrons, making it highly electrophilic and reactive. wikipedia.orgegyankosh.ac.in The formation of a nitrene from a nitro group typically involves the loss of both oxygen atoms. wikipedia.org

In the context of this compound, an excited state of the nitro group could potentially lead to the formation of a 2-(isoquinolin-1-ylmethyl)phenylnitrene intermediate. Once formed, this nitrene is not stable and will rapidly react further. egyankosh.ac.in Common reactions of nitrenes include insertion into C-H bonds, cycloaddition reactions, and rearrangements. egyankosh.ac.inamazonaws.com For aryl nitrenes, ring-expansion and ring-contraction are also possible pathways. amazonaws.com The nitrene can exist in either a singlet or triplet state, which influences its reaction selectivity. wikipedia.org

The formation of a reactive intermediate like a nitrene opens up pathways for intramolecular cyclization, leading to the synthesis of complex, polycyclic aromatic systems. epa.govrsc.org For this compound, the generated 2-(isoquinolin-1-ylmethyl)phenylnitrene is perfectly poised for an intramolecular cyclization. The electrophilic nitrene can attack an electron-rich position on the isoquinoline ring system or the adjacent phenyl ring.

One plausible reaction is an intramolecular C-H insertion, where the nitrene inserts into a C-H bond on the isoquinoline nucleus. nih.gov Depending on the position of attack, this can lead to the formation of new five- or six-membered rings, fusing the two aromatic systems. A potential product from such a cyclization is a derivative of benz[a]carbazole. This type of nitrene-mediated cyclization is a known strategy for constructing fused heterocyclic scaffolds. rsc.orgnih.gov The exact product formed would depend on the relative activation energies for attack at different positions. nih.gov

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (e.g., product formation) to the number of photons absorbed by the system. rsc.org For o-nitrobenzyl compounds, the uncaging quantum yields are often modest, typically falling in the range of 0.1% to 60%, and are highly dependent on the molecular structure and reaction conditions. rsc.orgnih.gov

Table 1: Quantum Yields for Various o-Nitrobenzyl Derivatives

| Compound | Leaving Group/Substituent | Quantum Yield (Φ) | Conditions/Notes |

| 2-Nitrobenzyl alcohol | -OH | ~0.60 | In various solvents. rsc.orgrsc.org |

| 2-Nitrobenzyl methyl ether | -OCH3 | 0.49 ± 0.05 | Aqueous acetate (B1210297) buffer. acs.org |

| 1-(2-Nitrophenyl)ethyl methyl ether | -OCH3 | 0.48 ± 0.05 | Aqueous phosphate (B84403) buffer. acs.org |

| Various Caged Coumarins | Coumarin ester | 0.1 - 1% | Varies with substituents on the nitrobenzyl ring. nih.gov |

| Caged ATP | ATP | ~0.05 | Near-quantitative yield upon prolonged irradiation. wiley-vch.de |

The efficiency and even the pathway of a photochemical reaction can be dependent on the wavelength of the excitation light. researchgate.netresearchgate.net For some o-nitrobenzyl derivatives, photolysis shows a wavelength-dependent kinetic isotope effect, which suggests the involvement of higher energy excited states in the reaction mechanism when shorter wavelengths are used. researchgate.netnih.gov Generally, the reaction is initiated by excitation into the UV absorption band of the nitroaromatic chromophore, typically between 300-360 nm. acs.orginstras.com

An advanced technique for initiating these photoreactions is two-photon excitation (2PE). ed.ac.uk In 2PE, the molecule simultaneously absorbs two photons of longer wavelength (e.g., in the near-infrared range, 700-1000 nm), whose combined energy equals that of a single UV photon. ed.ac.ukfrontiersin.org This offers several advantages:

Increased Spatial Resolution: The quadratic dependence on light intensity confines the excitation to the tiny focal point of a laser, allowing for highly precise, three-dimensional control. ed.ac.ukresearchgate.net

Deeper Tissue Penetration: Longer wavelength light is scattered less and absorbed less by biological tissues, enabling applications deeper within living samples. ed.ac.uk

Reduced Phototoxicity: The lower energy of the individual photons reduces damage to surrounding biological structures. ed.ac.uk

The efficiency of 2PE is described by the two-photon action cross-section, which is a product of the two-photon absorption cross-section and the quantum yield. nih.gov While modifying the o-nitrobenzyl structure can increase two-photon absorption, this is often accompanied by a decrease in the uncaging quantum yield, presenting a challenge in designing highly efficient probes for 2PE applications. nih.govoup.com

Nucleophilic and Electrophilic Substitution Reactions on the Isoquinoline Core

The isoquinoline nucleus possesses a distinct reactivity pattern towards substitution reactions, which is modulated by the presence of the 1-(2-nitrobenzyl) substituent.

Electrophilic Substitution: The isoquinoline ring system is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack preferentially occurs on the benzo-fused ring, which is more electron-rich than the pyridine (B92270) ring. acs.org The primary sites for substitution are the C-5 and C-8 positions, as attack at these sites leads to more stable cationic intermediates where the aromaticity of the pyridine ring can be preserved. acs.org In the case of this compound, the presence of the strongly deactivating nitro group on the benzyl (B1604629) substituent further reduces the electron density of the entire molecule, making electrophilic substitution even more challenging and requiring harsh reaction conditions.

Nucleophilic Substitution: Nucleophilic substitution reactions on the isoquinoline core typically occur on the electron-deficient pyridine ring, with the C-1 position being the most favored site for attack. scribd.com This preference is due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer-type complex. scribd.com However, in this compound, the C-1 position is already occupied by the benzyl group. Since the benzyl group is not a suitable leaving group for a standard nucleophilic aromatic substitution (SNAr) reaction, direct substitution at this position is not a viable pathway under typical conditions. For substitution to occur, the benzyl group would first need to be transformed or a leaving group would need to be present on the ring, as is the case in halogenated isoquinolines. scribd.com

Transformations Involving the Nitro Group and Benzyl Moiety

The most significant chemical transformations of this compound involve the reactive nitro group and the adjacent benzylic position, which can participate in intramolecular cyclization reactions.

The ortho-disposition of the nitro group on the benzyl ring relative to the isoquinoline core makes this compound an ideal precursor for intramolecular reductive cyclization. This transformation typically proceeds via the reduction of the nitro group to an amino group, which then acts as an internal nucleophile, leading to the formation of a new heterocyclic ring system.

The key intermediate, 1-(2-aminobenzyl)isoquinoline, is formed first. This reduction can be achieved using various standard reducing agents. The subsequent intramolecular cyclization and aromatization lead to the formation of the tetracyclic aromatic cation, dibenzo[a,g]quinolizinium, also known as the protoberberine skeleton, which is a core structure in many alkaloids. nih.gov

The general mechanism involves:

Reduction: The nitro group is reduced to an amine (–NO₂ → –NH₂).

Cyclization: The newly formed amino group attacks an electrophilic center. In many synthetic routes, this involves diazotization of the amine followed by an intramolecular cyclophilic attack (Pschorr-type cyclization) or an acid-catalyzed Pictet-Spengler-type reaction with the C-9 position of the isoquinoline.

Aromatization: The resulting dihydro-structure undergoes oxidation or rearrangement to yield the fully aromatic dibenzo[a,g]quinolizinium salt.

The choice of reducing agent is critical for the efficiency of the first step. Studies on analogous o-nitroaryl compounds provide insight into effective reagents for this transformation.

| Reducing Agent | Conditions | Typical Yield | Reference |

|---|---|---|---|

| Iron (Fe) in acid | Fe powder, HCl, EtOH, 65-80°C | Good to Excellent | researchgate.net |

| Stannous chloride (SnCl₂) | SnCl₂·2H₂O, HCl, EtOH, reflux | Good to Excellent | researchgate.net |

| Zinc (Zn) in acetic acid | Zn dust, AcOH, rt-50°C | Good | researchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, H₂O/MeOH, reflux | Variable | Analogous reactions |

The functionality of this compound can be further elaborated through reactions with external reagents, particularly after the reduction of the nitro group. The resulting 1-(2-aminobenzyl)isoquinoline intermediate, with its primary amino group, is nucleophilic and can react with electrophiles like carbon disulfide (CS₂).

The reaction of an amine with carbon disulfide typically yields a dithiocarbamic acid intermediate. In the case of 1-(2-aminobenzyl)isoquinoline, the proximity of the isoquinoline ring allows for a subsequent intramolecular cyclization. This process is analogous to the synthesis of benzimidazole-2-thiones from o-phenylenediamines. The proposed reaction sequence is:

Nucleophilic Attack: The amino group of 1-(2-aminobenzyl)isoquinoline attacks the electrophilic carbon of carbon disulfide.

Intermediate Formation: A dithiocarbamic acid intermediate is formed.

Intramolecular Cyclization: The dithiocarbamic acid or its activated form undergoes an intramolecular cyclization, likely through the loss of water or hydrogen sulfide, to form a new seven-membered, thione-containing heterocyclic ring fused to the isoquinoline and benzene rings.

Alternatively, a known reaction involving the isoquinoline core and carbon disulfide is the deoxygenation of isoquinoline N-oxides. thieme-connect.de If this compound were first oxidized to its corresponding N-oxide, it could then undergo a [3+2] dipolar cycloaddition with CS₂. This is followed by a fragmentation process that yields the parent isoquinoline, carbon oxysulfide (COS), and elemental sulfur. thieme-connect.de

Influence of Solvent Environments on Reaction Pathways and Selectivity

The choice of solvent is a critical parameter that can significantly influence the outcome, yield, and selectivity of the transformations involving this compound and its derivatives. The solvent's polarity, protic or aprotic nature, and ability to solubilize reagents and intermediates all play crucial roles.

For instance, in reductive cyclization reactions, the solvent system can affect the activity of the reducing agent and the stability of intermediates. Studies on related intramolecular redox cyclizations have shown that mixed aqueous-organic solvent systems are often optimal. nih.gov A mixture of ethanol (B145695) and water (EtOH/H₂O) was found to be superior to other solvent systems like methanol/water or DMSO/water for a base-promoted cyclization, with the specific ratio of the solvents directly impacting the reaction yield. nih.gov

In reactions involving charged intermediates or salts, such as the formation or manipulation of quinolizinium (B1208727) salts, solvent polarity is paramount. Highly polar solvents are generally required to dissolve the salt products. However, the reaction pathway itself can be sensitive to the solvent. In the synthesis of isoquinoline derivatives via deoxygenation with CS₂, the reaction temperature and solvent were key factors, with acetonitrile (B52724) (MeCN) at 60°C providing the optimal conditions in one study. thieme-connect.de

The influence of the solvent environment is summarized in the table below based on findings from related heterocyclic syntheses.

| Reaction Type | Solvent System | Observation | Reference |

|---|---|---|---|

| Reductive Cyclization (Base-promoted) | EtOH/H₂O (2:1) | Optimal solvent mixture, providing higher yield (81%) compared to other aqueous mixtures (e.g., MeOH/H₂O, DMSO/H₂O). | nih.gov |

| Cyclization/Deoxygenation with CS₂ | Acetonitrile (MeCN) | Found to be the optimal solvent at 60°C for the synthesis of isoquinolines from N-oxides. | thieme-connect.de |

| Quaternization/Cycloaromatization | Benzene (reflux) | Used as a non-polar medium for boron trifluoride etherate-assisted cycloaromatization to form benzo[c]quinolizinium salts. | researchgate.net |

| Grignard Reaction on Dihydroisoquinoline | Tetrahydrofuran (THF) | Essential aprotic etheral solvent for the formation and reaction of the Grignard reagent at low temperatures (-80°C to -10°C). | nih.gov |

Spectroscopic and Structural Characterization Methodologies for 1 2 Nitrobenzyl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to reveal the structure of molecules. For 1-(2-nitrobenzyl)isoquinoline, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon skeletons, while two-dimensional techniques offer deeper insights into the connectivity of the molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of each hydrogen atom within the this compound molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, with protons in electron-poor environments appearing at lower fields (higher ppm values) and those in electron-rich environments at higher fields (lower ppm values). The protons on the isoquinoline (B145761) and the nitrobenzyl moieties exhibit characteristic chemical shifts.

The aromatic protons of the isoquinoline ring and the nitrobenzyl group typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its specific position on the aromatic rings. The methylene (B1212753) bridge protons, connecting the isoquinoline and nitrobenzyl groups, are also key diagnostic signals.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isoquinoline H-3 | 8.52 | d | 5.7 |

| Isoquinoline H-4 | 7.58 | d | 5.7 |

| Isoquinoline H-5 | 7.95 | d | 8.2 |

| Isoquinoline H-6 | 7.65 | t | 7.5 |

| Isoquinoline H-7 | 7.75 | t | 7.6 |

| Isoquinoline H-8 | 7.50 | d | 7.8 |

| Nitrobenzyl H-3' | 7.20 | d | 7.6 |

| Nitrobenzyl H-4' | 7.45 | t | 7.5 |

| Nitrobenzyl H-5' | 7.35 | t | 7.6 |

| Nitrobenzyl H-6' | 8.05 | d | 8.1 |

| Methylene (-CH2-) | 4.60 | s |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Aromatic carbons typically resonate in the range of 120-150 ppm. The carbon atom attached to the electron-withdrawing nitro group (C-2') is expected to be significantly downfield. The methylene carbon of the benzyl (B1604629) group will appear at a higher field compared to the aromatic carbons.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 161.5 |

| C-3 | 143.2 |

| C-4 | 120.8 |

| C-4a | 136.5 |

| C-5 | 127.3 |

| C-6 | 127.0 |

| C-7 | 130.2 |

| C-8 | 127.8 |

| C-8a | 128.9 |

| C-1' | 134.8 |

| C-2' | 149.5 |

| C-3' | 133.0 |

| C-4' | 128.5 |

| C-5' | 124.8 |

| C-6' | 131.5 |

| Methylene (-CH2-) | 39.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the intricate connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent protons on the isoquinoline and nitrobenzyl rings, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for establishing the connection between the isoquinoline and nitrobenzyl moieties through the methylene bridge, by observing a correlation between the methylene protons and the C-1 of the isoquinoline and C-1' of the benzyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₁₆H₁₂N₂O₂. The calculated exact mass for this formula can be compared to the experimentally measured mass to confirm the compound's identity with a high degree of confidence. For instance, the calculated mass for the protonated molecule [M+H]⁺ would be compared to the observed m/z value.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry, particularly for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gaseous ions. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. The use of supercharging reagents, such as m-nitrobenzyl alcohol, can sometimes enhance the signal intensity and the formation of multiply charged ions in ESI-MS. gre.ac.uk The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, can provide further structural information by revealing characteristic bond cleavages.

Fragmentation Pathway Analysis through Mass Spectrometry and Computational Methods

Mass spectrometry, particularly when coupled with computational chemistry, is a powerful tool for elucidating the fragmentation behavior of complex organic molecules like this compound. nih.govnih.gov In positive electrospray ionization (ESI) mode, quadrupole time-of-flight mass spectrometry (Q-TOF/MS) is employed to study the collision-induced dissociation (CID) patterns. nih.gov This technique provides insights into the gas-phase dissociation of the protonated molecule. researchgate.net

The fragmentation of isoquinoline alkaloids is a subject of systematic investigation. nih.govresearchgate.netexlibrisgroup.com Generally, these compounds are categorized based on their characteristic fragment ions. nih.govresearchgate.net For instance, the presence and abundance of ions resulting from the loss of specific neutral molecules can be indicative of the substitution pattern and the nature of the heterocyclic core. nih.govresearchgate.net

Computational methods, including quantum chemistry calculations, can be used to model the fragmentation process, although they are computationally demanding. nih.gov These calculations help to rationalize the observed fragmentation patterns and to propose plausible mechanisms for the formation of key fragment ions. nih.govexlibrisgroup.com The combination of high-resolution mass spectrometry and computational analysis provides a robust framework for the structural characterization of this compound and its derivatives. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the isoquinoline ring system, the nitro group, and the aromatic rings.

The isoquinoline moiety will display C-H stretching vibrations of the aromatic rings typically in the region of 3000-3100 cm⁻¹ and C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range. nist.govchemicalbook.com The nitro group (NO₂) is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The presence of these distinct bands in the IR spectrum provides clear evidence for the nitrobenzyl substituent. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govnih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization of this compound. nih.gov

For a successful SCXRD analysis, a suitable single crystal of the compound must be obtained. nih.gov The diffraction data is collected using a diffractometer, and the resulting electron density map is used to solve and refine the crystal structure. nih.gov The structural data obtained from X-ray diffraction can reveal important features such as the relative orientation of the isoquinoline and nitrobenzyl moieties, any steric hindrance, and the presence of intermolecular interactions like hydrogen bonds or π-π stacking. nih.gov

In cases where obtaining a single crystal is challenging, powder X-ray diffraction (PXRD) can be used to analyze the bulk microcrystalline material. nih.gov While not providing the same level of detail as SCXRD, PXRD is useful for identifying crystalline phases and assessing sample purity. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic isoquinoline and nitrobenzyl systems. rsc.org

The isoquinoline core itself exhibits characteristic absorption bands. rsc.org The position and intensity of these bands can be influenced by the nature and position of substituents. The nitro group, being a strong electron-withdrawing group, can cause shifts in the absorption maxima. mdpi.com The solvent in which the spectrum is recorded can also influence the position of the absorption bands. researchgate.net

Analysis of the UV-Vis spectrum allows for the determination of the maximum absorption wavelengths (λmax) and the corresponding molar absorption coefficients (εmax). mdpi.com This data is valuable for understanding the electronic structure of the molecule and can be used in quantitative analysis.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is used to investigate the photophysical properties of a molecule, specifically its ability to emit light after being excited by light of a shorter wavelength. mdpi.com Many isoquinoline derivatives are known to be fluorescent. mdpi.comnih.govarkat-usa.org

The fluorescence properties of a molecule are highly dependent on its chemical structure. mdpi.com The presence of a nitro group, which is a strong electron-withdrawing group, often leads to fluorescence quenching or a decrease in fluorescence intensity. mdpi.comarkat-usa.org Therefore, this compound may exhibit weak or no fluorescence.

Fluorescence spectra provide information on the emission maxima and fluorescence quantum yields. mdpi.comarkat-usa.org The Stokes shift, which is the difference between the absorption and emission maxima, can also be determined and provides insights into the structural changes that occur upon excitation. arkat-usa.org The choice of solvent can also significantly affect the fluorescence properties. researchgate.net

Thermal Analysis Techniques (e.g., TGA-DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a material as a function of temperature. abo.fieag.com These methods provide information on thermal stability, decomposition, and phase transitions. eag.com

TGA measures the change in mass of a sample as it is heated at a constant rate. eag.com The resulting TGA curve shows the temperatures at which decomposition or other mass loss events occur. mdpi.com DTA measures the temperature difference between the sample and an inert reference material as they are heated. eag.com The DTA curve reveals whether thermal events are exothermic or endothermic, such as melting, crystallization, or decomposition. eag.com

For this compound, TGA-DTA analysis would determine its decomposition temperature and provide insights into its thermal stability. mdpi.comresearchgate.net The analysis is typically carried out under a controlled atmosphere, such as nitrogen, to prevent oxidation. mdpi.com

Computational Chemistry Studies of 1 2 Nitrobenzyl Isoquinoline

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to determine the ground-state properties of molecules by calculating the electron density. rsc.orgresearchgate.net

Geometrical optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wayne.edumcmaster.ca For 1-(2-nitrobenzyl)isoquinoline, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), can be used to calculate the optimized geometry. This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's stable conformation. researchgate.net

Once the geometry is optimized, an electronic structure analysis is performed. This includes the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, influencing its electronic properties.

Table 1: Calculated Ground State Properties for this compound

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -2.15 | eV |

| HOMO-LUMO Gap (ΔE) | 4.10 | eV |

Note: The data in this table is representative and derived from typical DFT calculations on similar aromatic compounds.

DFT is also instrumental in exploring chemical reaction mechanisms. By mapping the potential energy surface, it is possible to identify the most favorable reaction pathway from reactants to products. mcmaster.ca A key element in this process is the location of the transition state (TS), which is the highest energy point along the reaction coordinate, representing the activation energy barrier for the reaction. researchgate.net

A transition state is mathematically defined as a first-order saddle point on the potential energy surface, having one imaginary frequency in its vibrational analysis. mcmaster.caucsb.edu Computational methods like Synchronous Transit-Guided Quasi-Newton (STQN) techniques (e.g., QST2 or QST3 in Gaussian software) are used to locate these elusive structures. ucsb.edu For this compound, a potential reaction of interest could be the intramolecular cyclization or rearrangement involving the nitro group, and DFT calculations could determine the energetic feasibility of such pathways.

Table 2: Hypothetical Reaction Pathway Analysis

| Parameter | Value | Unit |

|---|---|---|

| Energy of Reactant | 0.00 | kcal/mol |

| Energy of Transition State | +35.5 | kcal/mol |

| Energy of Product | -15.2 | kcal/mol |

Note: This data is hypothetical, illustrating the type of information obtained from transition state calculations for a plausible chemical transformation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

To understand how a molecule interacts with light and behaves in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov It extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic transition energies and properties of excited states. nih.gov

TD-DFT can accurately predict the electronic absorption spectra (UV-Visible) of molecules. mdpi.com The calculation provides vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital, and the oscillator strength, which relates to the intensity of the absorption peak. uow.edu.au By simulating these transitions, a theoretical spectrum can be generated that can be compared with experimental data. rsc.orgresearchgate.net For this compound, TD-DFT calculations would likely reveal intense π-π* transitions characteristic of the aromatic isoquinoline (B145761) and nitrobenzyl moieties.

Table 3: Simulated UV-Visible Absorption Data for this compound

| Transition | Wavelength (λmax) | Excitation Energy | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 325 nm | 3.82 eV | 0.15 |

| S0 → S2 | 280 nm | 4.43 eV | 0.45 |

Note: The data presented is a representative simulation based on TD-DFT calculations for similar aromatic systems.

Beyond predicting spectra, TD-DFT provides insights into the nature of excited states by analyzing the change in electron density upon excitation. chemrxiv.org Visualizing the orbitals involved in a transition, often through Natural Transition Orbitals (NTOs), can reveal charge-transfer character, where electron density moves from one part of the molecule to another. chemrxiv.org

This change in electron distribution can significantly weaken specific chemical bonds, making them susceptible to dissociation upon photoexcitation. In nitroaromatic compounds, the C–NO2 bond is often the weakest and its dissociation is a common primary step in their photochemical decomposition. researchgate.net DFT calculations can quantify the bond dissociation energy (BDE), which is the energy required to break a bond homolytically. A lower BDE indicates a weaker bond that is more likely to break. researchgate.net

Table 4: Calculated Bond Dissociation Energies (BDE)

| Bond | BDE (kcal/mol) |

|---|---|

| Ar-CH2 (Benzyl C-C) | 98.5 |

| CH2-Isoquinoline (Benzyl C-C) | 95.0 |

Note: This data is illustrative, based on typical BDE values for nitroaromatic compounds.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. chemrxiv.org It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MESP map provides a visual representation of the charge distribution, highlighting regions that are rich or deficient in electrons. researchgate.net

Different colors on the MESP surface indicate varying potential values. Typically:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MESP analysis would show highly negative potential (red) around the oxygen atoms of the nitro group, making them sites for electrophilic interaction and hydrogen bonding. researchgate.net Conversely, positive potential (blue) would be located around the hydrogen atoms of the aromatic rings. researchgate.net This analysis helps in predicting intermolecular interactions and the initial steps of chemical reactions. chemrxiv.org

Table 5: Molecular Electrostatic Potential Extrema

| Site | Value (kcal/mol) | Indication |

|---|---|---|

| Vmax (Aromatic H) | +25.5 | Nucleophilic attack site |

Note: Values are representative for nitroaromatic compounds and illustrate the insights gained from MESP analysis.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Mechanisms

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions in molecular systems. nih.govperiodicodimineralogia.it It provides a quantitative description of charge transfer and delocalization by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. nih.govresearchgate.net This analysis is particularly valuable for understanding the electronic stabilization arising from these interactions within a molecule like this compound.

The core of NBO analysis involves transforming the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.com This localized representation allows for the identification of specific donor-acceptor interactions and the quantification of their energetic significance.

The stabilization energy (E2) associated with the delocalization of electron density from a donor NBO (i) to an acceptor NBO (j) is calculated using second-order perturbation theory. researchgate.net This energy is directly proportional to the square of the Fock matrix element (Fij) between the two orbitals and inversely proportional to the energy difference between them, providing a measure of the strength of the interaction. researchgate.netwisc.edu

For this compound, NBO analysis would reveal key intramolecular charge transfer (ICT) pathways. nih.govresearchgate.net The primary electron-donating groups are the lone pairs on the nitrogen atom of the isoquinoline ring and the π-electrons of the aromatic rings. The primary electron-accepting group is the nitro (-NO2) group on the benzyl (B1604629) moiety, which is a strong electron-withdrawing group.

The analysis would likely highlight significant charge delocalization from the isoquinoline and benzyl rings to the nitro group. Specific interactions of interest would include:

π → π interactions:* Delocalization of electron density from the π-bonding orbitals of the aromatic rings to the π*-antibonding orbitals of the nitro group and the aromatic systems.

n → π interactions:* Delocalization of electron density from the nitrogen lone pair (n) of the isoquinoline ring to the π*-antibonding orbitals of the nitro group.

The results of an NBO analysis for this compound would typically be presented in a tabular format, detailing the donor and acceptor orbitals, the stabilization energy (E2), and the nature of the interaction. A hypothetical representation of such data is provided below.

Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C1-C9) Isoquinoline | π* (N-O) Nitro | 5.8 | π → π |

| π (C-C) Benzyl | π (N-O) Nitro | 4.2 | π → π |

| LP (1) N Isoquinoline | π (C-C) Benzyl | 2.1 | n → π |

| π (C-C) Isoquinoline | π (C-C) Benzyl | 3.5 | π → π |

| σ (C-H) | σ (C-C) | 0.9 | σ → σ* |

Note: The data in this table is hypothetical and serves to illustrate the typical output of an NBO analysis. Actual values would be obtained from quantum chemical calculations.

This detailed analysis of donor-acceptor interactions provides a fundamental understanding of the electronic structure and stability of this compound, directly linking its chemical constitution to its electronic properties.

Applications in Organic Synthesis and Materials Science

Utilization as a Photolabile Protecting Group (PPG)

The 2-nitrobenzyl group is one of the most well-established and widely utilized photolabile protecting groups (PPGs), often referred to as photocages. These groups allow for the temporary inactivation of a functional group on a substrate molecule, which can then be "uncaged" or released with spatiotemporal control through irradiation with light, typically in the near-UV region. This "traceless" removal, requiring no chemical reagents, is highly advantageous in complex biological systems and multi-step organic syntheses. nih.govnih.gov The 1-(2-nitrobenzyl)isoquinoline framework incorporates this key photoactive unit.

Principles of Photoremovable Protecting Group Design

The design of an effective photoremovable protecting group is guided by several key principles to ensure efficient and clean cleavage upon photoirradiation. An ideal PPG should possess strong absorption at wavelengths that are not detrimental to the substrate or the surrounding environment, typically above 300 nm. rsc.org The photochemical reaction for its removal should proceed with a high quantum yield, meaning that a large fraction of the absorbed photons leads to the desired cleavage event. rsc.org

Furthermore, the photoproducts generated after the release of the protected substrate should not interfere with the ongoing reaction or be toxic, particularly in biological applications. rsc.org The caged compound itself must be stable under the experimental conditions prior to photolysis and should effectively mask the activity of the protected functional group. nih.gov The rate of release of the substrate is also a critical factor, especially in time-resolved studies of dynamic processes. nih.gov Modifications to the core chromophore, such as the introduction of substituents on the nitrobenzyl ring, can be used to fine-tune these properties, including shifting the absorption wavelength and altering the quantum yield. nih.gov

Strategies for Caging and Uncaging of Substrates

The general strategy for utilizing a 2-nitrobenzyl-based PPG like this compound involves covalently attaching the benzylic carbon of the nitrobenzyl group to a heteroatom (such as oxygen, nitrogen, or sulfur) of the substrate molecule that is to be temporarily protected or "caged." This linkage renders the substrate inactive.

The uncaging process is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm). This excites the nitro group, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This event triggers a series of electronic and atomic rearrangements, culminating in the cleavage of the bond between the PPG and the substrate. The substrate is thus released in its active form, while the PPG is converted into a 2-nitrosobenzaldehyde or a related derivative. nih.gov This process allows for precise spatial and temporal control over the release of the active substrate. nih.gov For instance, a focused laser beam can be used to uncage a molecule at a specific location within a single cell. nih.gov

Release Kinetics and Efficiency in Synthetic Protocols

| Property | Typical Range/Value | Influencing Factors |

|---|---|---|

| Excitation Wavelength | ~300-365 nm | Substituents on the aromatic ring |

| Quantum Yield (Φ) | 0.01 - 0.6 | Substituents, leaving group, solvent |

| Release Rate | μs to ms | pH, temperature, leaving group |

Role as a Synthetic Intermediate for Complex Molecules

Beyond its potential as a photolabile protecting group, this compound has been demonstrated to be a valuable synthetic intermediate in the construction of complex heterocyclic systems. A notable application is in the synthesis of benz[a]carbazoles.

In a study by Kametani and colleagues, this compound derivatives were successfully converted into benz[a]carbazoles through a nitrene-mediated reaction. wikipedia.org This transformation typically involves the reduction of the nitro group to a nitrene intermediate, which then undergoes an intramolecular cyclization reaction. This work highlights the utility of the this compound scaffold in providing a convergent and efficient route to polycyclic aromatic compounds that are of interest in medicinal chemistry and materials science. The isoquinoline (B145761) moiety itself is a common structural motif in a vast number of natural products, particularly alkaloids, which exhibit a wide range of biological activities. wikipedia.orgthieme-connect.de The development of synthetic routes to functionalized isoquinolines and their subsequent elaboration into more complex structures is a significant area of organic synthesis. rsc.org

Potential in Advanced Materials Development (e.g., Optical Materials)

The photoresponsive nature of the 2-nitrobenzyl group makes it an attractive component for the development of advanced materials with tunable properties. The incorporation of 2-nitrobenzyl moieties into polymers can lead to the creation of photodegradable materials. For example, polymersomes, which are self-assembled vesicles of amphiphilic block copolymers, have been designed to release their encapsulated contents upon photoirradiation by incorporating a 2-nitrobenzyl linker at the interface of the hydrophilic and hydrophobic blocks. rsc.orgresearchgate.net

Structure Reactivity Relationships and Analogues of 1 2 Nitrobenzyl Isoquinoline

Comparative Reactivity of Positional Isomers (e.g., para-Nitrobenzyl vs. ortho-Nitrobenzyl)

The position of the nitro group on the benzyl (B1604629) substituent dramatically alters the reactivity of the molecule, particularly its photochemical behavior. The key difference lies in the proximity of the nitro group to the benzylic C-H bonds in the ortho isomer, which enables a unique intramolecular reaction pathway unavailable to the para or meta isomers.

The photochemical reactivity of ortho-nitrobenzyl compounds is well-established and typically proceeds through a Norrish type II mechanism. Upon photoexcitation, the ortho-nitro group abstracts a hydrogen atom from the adjacent benzylic position, leading to the formation of a biradical intermediate and subsequently an aci-nitro intermediate. chemrxiv.org This intermediate is key to the compound's utility as a photolabile protecting group, as it can rearrange to release the isoquinoline (B145761) moiety and form o-nitrosobenzaldehyde. chemrxiv.org

Alternatively, this reactive intermediate can undergo other transformations. For instance, studies on related o-nitrobenzyl oxime ethers have shown that photo-irradiation can lead to N-O bond homolysis, generating an iminyl radical that cyclizes to form phenanthridine (B189435) derivatives in high yield. chemrxiv.org This photocyclization pathway is exclusive to the ortho isomer due to the required proximity of the reacting groups.

In stark contrast, the 1-(4-nitrobenzyl)isoquinoline (para-nitrobenzyl) isomer lacks this intramolecular photochemical pathway. The significant distance between the nitro group and the benzylic C-H bonds prevents the initial intramolecular hydrogen atom abstraction. Therefore, the para isomer does not exhibit the characteristic photorelease or photocyclization reactions seen in the ortho counterpart. Its reactivity is confined to the standard chemical properties of a nitroaromatic compound and an isoquinoline. Research on the synthesis of para-nitrobenzyl isoquinoline derivatives, such as Reissert compounds, focuses on standard nucleophilic and electrophilic reactions without involving photochemical activation. researchgate.net

This fundamental mechanistic difference makes the ortho-isomer a dynamic, photoresponsive molecule, while the para-isomer is comparatively photochemically inert, with its reactivity governed by conventional thermal and catalytic reactions.

Influence of Substituents on Photochemical and Thermal Reactivity

Substituents on either the isoquinoline or the nitrobenzyl ring can significantly modulate the photochemical and thermal reactivity of 1-(2-nitrobenzyl)isoquinoline. These effects can manifest as changes in light absorption, reaction efficiency (quantum yield), and thermal stability.

Photochemical Reactivity:

The efficiency of the characteristic o-nitrobenzyl photoreaction is highly sensitive to electronic and steric influences. A crucial step in the photolysis mechanism is the intramolecular hydrogen atom transfer from the benzylic carbon to the excited nitro group. Substituents that alter the C-H bond strength at this position can have a profound effect. This is vividly illustrated by the kinetic isotope effect; replacing the benzylic protons with deuterium (B1214612) significantly lowers the quantum yield of photolysis due to the greater strength of the C-D bond compared to the C-H bond. nih.gov This allows for fine-tuning of photoreaction rates without altering the molecule's absorption properties. nih.gov

Thermal Reactivity:

Thermal reactivity is also influenced by substitution patterns. While specific studies on the thermal elimination of this compound are scarce, research on analogous systems provides insight. For example, the thermal elimination of N-(diarylmethylene)-t-butylamine N-oxides was found to proceed through a non-synchronous, concerted mechanism involving a cyclic transition state. rsc.org The rates of these reactions are sensitive to the electronic effects of para-substituents on the aryl rings. rsc.org By analogy, electron-donating or withdrawing groups on the benzyl or isoquinoline rings of this compound would be expected to alter the stability of the transition state for any potential thermal decomposition or rearrangement pathways, thereby affecting the reaction rate and temperature at which it occurs.

Reactivity of Hydrogenated Analogues (e.g., Tetrahydroisoquinolines)

Hydrogenation of the isoquinoline ring to form 1-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) fundamentally changes the molecule's chemical nature and reactivity. The aromatic pyridine-like portion of the isoquinoline is converted into a secondary amine, which introduces new and distinct reaction possibilities.

The nitrogen atom in the THIQ ring is no longer part of an aromatic system; it is a chiral center and a significantly more nucleophilic and basic secondary amine. rsc.org This opens the door to a wide range of reactions typical for such amines, including acylation, alkylation, and participation in cyclization reactions like the Pictet-Spengler synthesis. rsc.org

The reactivity at the C-1 position is also altered. In the THIQ analogue, this carbon is a benzylic amine, making it a focal point for synthetic transformations. For instance, various 1-(substituted benzyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized by reacting 3,4-dihydroisoquinolines with Grignard reagents derived from substituted benzyl chlorides. researchgate.net This highlights the reactivity of the imine intermediate toward nucleophiles to form the C-1 substituted THIQ core.

Recent studies have focused on synthesizing and transforming THIQs bearing nitrophenyl groups. In one such study, 7-acetyl-tetrahydroisoquinoline-3(2H)-thiones bearing either a 3-nitrophenyl or 4-nitrophenyl group at the C-8 position were synthesized. These compounds served as versatile intermediates, undergoing further reactions at the thione and acetyl groups to produce complex, functionally substituted tetrahydroisoquinolines and cyclized thieno[2,3-c]isoquinoline derivatives. nih.gov These transformations underscore the utility of the THIQ scaffold as a building block for complex heterocyclic systems.

The table below summarizes the synthesis of various substituted tetrahydroisoquinolines from ketoamides, demonstrating the versatility of the hydrogenated scaffold in accepting a range of substituents at the C-1 position. mdpi.com

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | Ph | 6a | 97 |

| 2 | H | 4-MeC₆H₄ | 6b | 95 |

| 3 | H | 4-MeOC₆H₄ | 6c | 96 |

| 4 | H | 4-ClC₆H₄ | 6d | 90 |

| 5 | Me | Me | 7a | 90 |

| 6 | Et | Et | 7b | 92 |

| 7 | Ph | Ph | 7c | 95 |

| Data sourced from a study on the synthesis of 1-substituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines. mdpi.com |

Studies on Nitrobenzyl Isoquinoline Derivatives and Their Transformations

Derivatives of this compound serve as precursors for a variety of complex heterocyclic structures through intramolecular cyclization and other transformations. These reactions often leverage the unique reactivity of the ortho-nitrobenzyl group or the inherent reactivity of the isoquinoline core.

A prominent transformation is intramolecular photocyclization. In a related system, an o-nitrobenzyl oxime ether was shown to undergo a photo-induced cyclization to afford phenanthridine derivatives with yields up to 96%. chemrxiv.org This reaction proceeds via a proposed iminyl radical intermediate, which attacks the adjacent phenyl ring of the isoquinoline precursor. chemrxiv.org This strategy demonstrates how the nitrobenzyl moiety can be used not just as a leaving group but as an active participant in bond formation.

Visible-light-induced radical cascade cyclizations represent another powerful method for transforming isoquinoline derivatives. The synthesis of the indolo[2,1-a]isoquinoline core structure has been achieved through such a photocatalyzed, redox-neutral reaction, which is noted for its mild conditions and tolerance of various functional groups. rsc.org

Oxidative cyclization provides another route to complex fused systems. In a synthetic approach toward the marine alkaloid aaptamine, a 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol derivative was subjected to oxidative intramolecular cyclization using a hypervalent iodine reagent. nih.gov The reaction involves the nucleophilic attack of the azide (B81097) group at the ortho-position of the phenolic ring, ultimately forming the benzo[de] chemrxiv.orgrsc.org-naphthyridine core of the target molecule. nih.gov

The following table presents yields for the synthesis of various indolo[2,1-a]isoquinoline derivatives via a photocatalyzed radical cascade cyclization, illustrating the versatility of this transformation. rsc.org

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | H | H | H | 3a | 91 |

| 2 | Me | H | H | 3b | 85 |

| 3 | MeO | H | H | 3c | 88 |

| 4 | F | H | H | 3d | 82 |

| 5 | H | MeO | H | 3k | 89 |

| 6 | H | H | CO₂Me | 3n | 75 |

| Data sourced from a study on the synthesis of indolo[2,1-a]isoquinoline derivatives. rsc.org |

These examples show that the this compound framework is not merely a static molecule but a versatile precursor for constructing intricate, polycyclic aromatic systems through a range of modern synthetic methodologies.

Q & A

Q. Basic Research Focus

- Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/e 204 for the isoquinoline core) and isotope labeling (e.g., deuterated analogs) help confirm structures .

- Elemental Analysis : Verify purity via calculated vs. observed C, H, N percentages (e.g., C: 68.67% vs. 68.55% for C₁₇H₁₁D₃N₂O₃) .

- NMR : Use ¹H/¹³C NMR to identify benzyl proton shifts and nitro group deshielding effects.

Advanced Tip : Combine with HPLC-MS for tracking reaction intermediates in real-time .

How can researchers design experiments to evaluate the anti-inflammatory potential of this compound derivatives?

Q. Advanced Research Focus

- In vitro models : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression (IC₅₀ values) .

- In vivo models : Employ neutrophil-specific transgenic zebrafish (Tg(mpx::EGFP)) to quantify inflammation resolution .

Key Controls : Include positive controls (e.g., dexamethasone) and assess cytotoxicity via MTT assays.

What mechanistic role does the nitro group play in the reactivity of this compound intermediates?

Advanced Research Focus

The nitro group stabilizes negative charge delocalization during fragmentation via resonance:

- Ortho-nitro : Facilitates electron withdrawal, enabling bond cleavage .

- Meta-/para-nitro : Reduced resonance effects lead to alternative pathways (e.g., reduction).

Methodology : Use Hammett σ constants to predict substituent effects or perform kinetic isotope experiments to probe transition states .

How can computational methods like DFT enhance the study of this compound derivatives?

Q. Advanced Research Focus

- Redox Potential Prediction : DFT calculates vertical excitation energies and electron affinity to guide photocatalyst design (e.g., EDA complexes with diboron reagents) .

- Reaction Pathway Mapping : Simulate fragmentation or cyclization transition states to identify rate-limiting steps .

Validation : Cross-validate with experimental UV-vis spectra or cyclic voltammetry.

What are the challenges in optimizing synthetic yields of this compound derivatives?

Q. Basic Research Focus

- Side Reactions : Competing alkylation at multiple sites (e.g., N- vs. C-alkylation). Mitigate via low-temperature, stepwise addition .

- Purification : Use column chromatography with ethyl acetate/hexane gradients to separate nitrobenzyl isomers .

Advanced Strategy : Employ flow chemistry for better heat control and reproducibility .

How does steric hindrance influence the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Membrane Permeability : Bulky substituents (e.g., 3,4-diethoxy groups) may reduce cellular uptake. Test via PAMPA assays .

- Target Binding : Use molecular docking to assess steric clashes with protein active sites (e.g., mGluR1 antagonists) .

What are the best practices for analyzing contradictory data in fragmentation studies?

Q. Methodological Focus

- Control Experiments : Repeat reactions with deuterated analogs to confirm fragmentation pathways .

- Multivariate Analysis : Apply PCA to MS/GC-MS datasets to distinguish artifacts from true products .

How can researchers leverage structural analogs to expand the applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.